Navigating the Solubility Landscape of Novel Kinase Inhibitors: A Technical Guide Focused on Mivavotinib (TAK-659) in Polar Aprotic Solvents
Navigating the Solubility Landscape of Novel Kinase Inhibitors: A Technical Guide Focused on Mivavotinib (TAK-659) in Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical application is paved with numerous physicochemical challenges, with solubility being a primary hurdle. Poor solubility can impede formulation, limit bioavailability, and ultimately derail promising therapeutic agents. This technical guide provides an in-depth exploration of the solubility profile of Mivavotinib (TAK-659), a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), within the context of polar aprotic solvents.[1][2] While the specific CAS number provided in the topic, 881995-70-6, corresponds to an intermediate compound, this guide will focus on the therapeutically relevant molecule, Mivavotinib (CAS 1312691-33-0), to provide maximal value to drug development professionals.[3] We will delve into the theoretical underpinnings of Mivavotinib's solubility, present a framework for its experimental determination, and offer practical insights into overcoming solubility challenges for this important class of kinase inhibitors.
Introduction: Mivavotinib (TAK-659) and the Imperative of Solubility
Mivavotinib (also known as TAK-659) is an orally bioavailable, reversible, and potent dual inhibitor of SYK and FLT3.[3][4] These kinases are critical components of signaling pathways that drive the growth and survival of various hematological malignancies, making Mivavotinib a promising candidate for the treatment of diseases like acute myeloid leukemia (AML) and B-cell lymphomas.[1][5]
The efficacy of any oral therapeutic is fundamentally linked to its ability to be absorbed into the systemic circulation, a process heavily influenced by its solubility in the gastrointestinal tract and its ability to be formulated into a stable and bioavailable dosage form. For researchers working with Mivavotinib in a laboratory setting, understanding its solubility in common organic solvents is paramount for designing robust in vitro assays, developing suitable formulations for preclinical studies, and ensuring the accuracy and reproducibility of experimental data.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are workhorses in drug discovery and development. They possess the ability to dissolve a wide range of organic molecules, including many kinase inhibitors which are often characterized by poor aqueous solubility. This guide will specifically address the solubility profile of Mivavotinib in these crucial solvents.
Physicochemical Properties of Mivavotinib (TAK-659)
A molecule's structure dictates its properties, and Mivavotinib's architecture offers clues to its solubility behavior.
-
Chemical Structure: (Structure of Mivavotinib would be depicted here in a publication) IUPAC Name: 6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one Molecular Formula: C₁₇H₂₁FN₆O Molecular Weight: 344.4 g/mol
The structure of Mivavotinib contains several functional groups that influence its polarity and potential for intermolecular interactions:
-
Hydrogen Bond Donors: The primary amine on the cyclohexyl ring and the secondary amine linker are capable of donating hydrogen bonds.
-
Hydrogen Bond Acceptors: The carbonyl group, the pyrazole and pyridine nitrogens, and the fluorine atom can act as hydrogen bond acceptors.
-
Aromatic Rings: The pyrrolopyridinone and pyrazole rings contribute to the molecule's rigidity and potential for π-stacking interactions, which can influence crystal lattice energy and, consequently, solubility.
Due to the presence of the basic aminocyclohexyl group, Mivavotinib is expected to be a weak base. This characteristic is crucial as it implies that its solubility can be significantly influenced by pH. The formation of a salt, such as Mivavotinib monohydrochloride, is a common strategy to enhance the aqueous solubility and stability of such compounds.[3]
Solubility Profile of Mivavotinib in Polar Aprotic Solvents
Polar aprotic solvents are characterized by their high polarity and dipole moments, yet they lack acidic protons. This allows them to effectively solvate cations and form dipole-dipole interactions, but they are not strong hydrogen bond donors.
Table 1: Solubility of Mivavotinib (TAK-659) in Selected Polar Aprotic Solvents
| Solvent | Type | Dielectric Constant (approx.) | Solubility Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Soluble; commonly used for preparing stock solutions for in vitro assays. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Expected to be soluble based on structural similarities to other kinase inhibitors. |
| Acetonitrile (ACN) | Polar Aprotic | 38 | Solubility may be lower than in DMSO or DMF due to its smaller molecular size and weaker solvating power for complex molecules. |
The high solubility in DMSO is attributed to its strong hydrogen bond accepting capacity and its large dipole moment, which effectively disrupts the crystal lattice of the solute. DMF is also a potent solvent for similar reasons. Acetonitrile, while polar, is generally a weaker solvent for large, complex molecules compared to DMSO and DMF.
Experimental Determination of Mivavotinib's Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method . This protocol provides a robust and reproducible means of quantifying the solubility of a compound in a given solvent.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
-
Preparation:
-
Add an excess amount of Mivavotinib powder to a known volume of the desired polar aprotic solvent (e.g., DMSO, DMF, ACN) in a chemically inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or a magnetic stirrer for a prolonged period (typically 24-72 hours). This extended time is necessary to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the compound.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with an appropriate solvent.
-
Determine the concentration of Mivavotinib in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve prepared with standard solutions of Mivavotinib of known concentrations is required for accurate quantification.
-
-
Data Reporting:
-
Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.
-
Visualizing the Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Overcoming Solubility Challenges with Kinase Inhibitors
The often-hydrophobic nature of the ATP-binding pocket in kinases means that many potent inhibitors, including Mivavotinib, have low aqueous solubility. When working with these compounds, researchers frequently encounter precipitation upon dilution of a DMSO stock into an aqueous buffer for biological assays.
Key Strategies to Mitigate Solubility Issues:
-
pH Adjustment: For weakly basic compounds like Mivavotinib, decreasing the pH of the aqueous medium will lead to protonation of the basic functional groups. The resulting salt form is generally more water-soluble than the free base. Therefore, using a buffer with a pH 1-2 units below the pKa of the compound can significantly enhance its solubility.
-
Use of Co-solvents: In some cases, a small percentage of a water-miscible organic co-solvent, such as ethanol, can be included in the final aqueous solution to help maintain the compound's solubility.
-
Salt Form vs. Free Base: As previously mentioned, working with a salt form of the drug (e.g., Mivavotinib monohydrochloride) can provide a significant advantage in terms of aqueous solubility and stability compared to the free base.[3]
Conclusion
Mivavotinib (TAK-659) represents a promising therapeutic agent, and a thorough understanding of its solubility is critical for its continued development and preclinical evaluation. While specific quantitative solubility data in a range of polar aprotic solvents is limited in public literature, this guide provides a comprehensive framework for researchers. By understanding the interplay between Mivavotinib's chemical structure and the properties of solvents like DMSO, DMF, and acetonitrile, and by employing robust experimental methods like the shake-flask protocol, scientists can confidently navigate the challenges of working with this and other poorly soluble kinase inhibitors. These fundamental principles of solubility science are indispensable for advancing novel therapeutics from the laboratory to the clinic.
References
-
Mivavotinib : Drug Detail - Cancer Knowledgebase (CKB). [Link]
-
Pratz, K. W., et al. (2023). A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia. Haematologica, 108(3), 705–716. [Link]
-
A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - ResearchGate. [Link]
-
A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC. [Link]
-
A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - Early View | Haematologica. [Link]
-
Phase I study of novel SYK inhibitor TAK‐659 (mivavotinib) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC. [Link]
Sources
- 1. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
